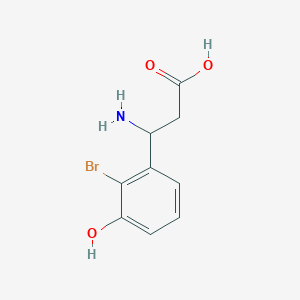

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17387494

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNO3 |

|---|---|

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | 3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14) |

| Standard InChI Key | ONTHWTFWGGONKR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N |

Introduction

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is a halogenated amino acid derivative with the molecular formula and a molecular weight of approximately 260.08 g/mol. This compound features an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, making it a unique structure within the amino acid class. It is of significant interest in medicinal chemistry, organic synthesis, and biochemical research due to its structural and functional versatility .

Synthesis

The synthesis of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can be achieved through several methodologies:

-

Traditional Organic Synthesis:

-

Utilizes halogenation reactions to introduce the bromine atom into the aromatic ring.

-

Hydroxylation and amination steps follow to complete the functionalization.

-

-

Enzymatic Synthesis:

-

Enzymes catalyze the formation of specific stereoisomers, increasing purity and selectivity.

-

-

Industrial Production:

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors through:

-

Hydrogen Bonding: The amino group forms bonds with active site residues.

-

Van der Waals Interactions: The bromine atom contributes to non-covalent interactions.

-

Hydrophobic Interactions: The phenolic ring enhances binding affinity.

These interactions can modulate protein activity, making the compound useful in drug development and biochemical studies.

Applications

The diverse reactivity of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid enables its use in multiple fields:

-

Medicinal Chemistry:

-

Acts as a building block for synthesizing pharmaceuticals.

-

Potential applications in enzyme inhibition studies.

-

-

Organic Synthesis:

-

Serves as an intermediate for complex molecule construction.

-

-

Biological Research:

-

Used to study protein-ligand interactions and enzyme-substrate dynamics.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume